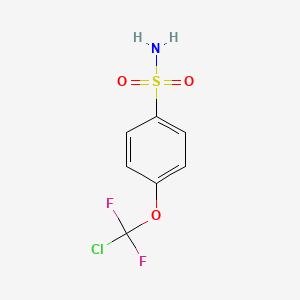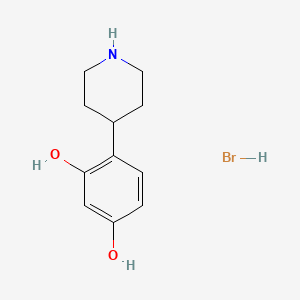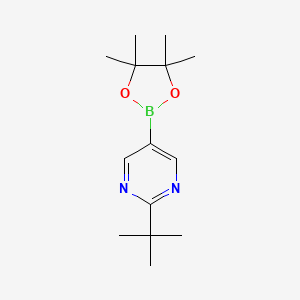amine hydrochloride](/img/structure/B13457807.png)
[(2-Bromo-3-fluorophenyl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine substituent on a benzene ring, along with a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-3-fluorophenyl)methylamine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.
Applications De Recherche Scientifique
(2-Bromo-3-fluorophenyl)methylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Bromo-3-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Bromo-4-fluorophenyl)methylamine: This compound has a similar structure but with different positions of the bromine and fluorine substituents.
(2-Bromo-4-fluorophenyl)methylamine: Another similar compound with a different position of the fluorine substituent.
The uniqueness of (2-Bromo-3-fluorophenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H10BrClFN |
|---|---|
Poids moléculaire |
254.53 g/mol |
Nom IUPAC |
1-(2-bromo-3-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-3-2-4-7(10)8(6)9;/h2-4,11H,5H2,1H3;1H |
Clé InChI |
LRPKMIPMHGLONG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C(=CC=C1)F)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)


![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)



![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
